5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate
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Overview
Description
5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate typically involves multiple steps, starting from commercially available starting materials
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst to facilitate the reaction.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate compound.
Addition of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is typically added using a protecting group strategy, where the benzyloxycarbonyl chloride reacts with the intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and benzyloxycarbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolo[3,4-c]pyrazole core or the piperidinyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinyl group can lead to the formation of a ketone or aldehyde, while reduction of the pyrrolo[3,4-c]pyrazole core can yield a fully saturated ring system.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: The compound’s stability and functional groups make it suitable for use in the development of new materials, such as polymers and coatings.
Biological Research: The compound can be used as a probe to study biological processes, particularly those involving the pyrrolo[3,4-c]pyrazole core.
Mechanism of Action
The mechanism of action of 5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate: This compound shares the benzyloxycarbonyl and piperidinyl groups but has a different core structure.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but different substituents.
Uniqueness
The uniqueness of 5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate lies in its combination of functional groups and core structure, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C26H34N4O6 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 2-(1-phenylmethoxycarbonylpiperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C26H34N4O6/c1-5-34-23(31)22-20-15-29(25(33)36-26(2,3)4)16-21(20)27-30(22)19-11-13-28(14-12-19)24(32)35-17-18-9-7-6-8-10-18/h6-10,19H,5,11-17H2,1-4H3 |
InChI Key |
SFFSVGKUAQBMJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CN(CC2=NN1C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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